3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

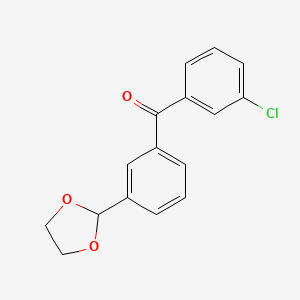

3-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-21-0) is a benzophenone derivative characterized by a chlorine substituent at the 3-position of one aromatic ring and a 1,3-dioxolane group at the 3'-position of the second ring. This compound belongs to a broader class of benzophenones, which are widely studied for their diverse applications in pharmaceuticals, photochemistry, and materials science . The 1,3-dioxolane moiety enhances solubility and can influence electronic properties, while the chlorine atom may contribute to bioactivity or stability .

Propriétés

IUPAC Name |

(3-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTUYKBYQIKPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645059 | |

| Record name | (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-21-0 | |

| Record name | Methanone, (3-chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-chlorobenzophenone with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Chemical Structure

The compound features a benzophenone core with a chloro substituent and a dioxolane ring. This unique structure contributes to its reactivity and potential applications.

Types of Reactions

3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone can undergo several types of reactions:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : The carbonyl group can be reduced to alcohols.

- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |

| Substitution | Sodium amide, thiourea | Substituted benzophenone derivatives |

Chemistry

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for diverse synthetic pathways.

Biology

Research indicates potential biological activities of this compound. Studies have shown it may interact with various biomolecules, making it a candidate for further investigation in medicinal chemistry.

A recent study highlighted its antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Medicine

The compound is explored for its potential as a pharmacophore in drug development. Its structural features may influence the efficacy and specificity of drug candidates.

Case Study: Anticancer Effects

In vitro studies demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

The mechanism of action appears to involve apoptosis induction, evidenced by increased levels of caspase-3 activity in treated cells.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for formulating products with specific characteristics.

Mécanisme D'action

The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations in Benzophenone Derivatives

The structural diversity of benzophenone derivatives arises from substitutions on the aromatic rings and modifications to functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties of Selected Benzophenone Derivatives

Key Differences and Implications

Substituent Position and Electronic Effects: The position of chlorine (e.g., 3 vs. 4') significantly alters electronic distribution. For example, 4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7) exhibits distinct reactivity in cross-coupling reactions compared to the 3-chloro isomer .

Functional Group Modifications: Replacement of chlorine with cyano (CAS 898778-95-5) enables participation in nucleophilic addition reactions, expanding utility in synthetic chemistry . Trifluoromethyl groups (CAS 898759-31-4) enhance hydrophobicity and resistance to enzymatic degradation, making such derivatives valuable in agrochemicals .

Biological Activity: Benzophenones with 1,3-dioxolane groups, such as the parent compound, have shown promise in anti-inflammatory and antimicrobial applications . Derivatives like selagibenzophenone B (structurally similar natural product) highlight the importance of accurate structural determination, as misassignment can lead to incorrect bioactivity profiles .

Activité Biologique

3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzophenone core substituted with a chloro group and a dioxolane moiety, which may influence its biological properties.

Cytotoxicity and Anticancer Activity

Benzophenones are also known for their cytotoxic properties. A study on similar compounds demonstrated that certain benzophenone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Although direct evidence for this compound is sparse, its structural similarity to known anticancer agents warrants further investigation into its potential as an anticancer drug .

Photoprotective Effects

Due to the presence of the benzophenone structure, which is commonly used in sunscreens for UV protection, this compound may exhibit photoprotective properties. Compounds in this class absorb UV radiation and prevent skin damage, which could be beneficial in cosmetic formulations .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

1. Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various benzophenone derivatives found that compounds with halogen substitutions exhibited enhanced activity against E. coli. While this compound was not specifically tested, the results suggest that its chlorinated structure could confer similar benefits .

2. Cytotoxicity in Cancer Cells

In vitro studies on structurally related benzophenones indicated significant cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of 15 µM for a related compound against breast cancer cells. This suggests that this compound may also possess significant anticancer potential .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.